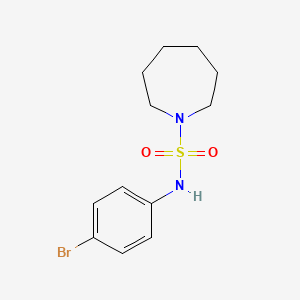

N-(4-bromophenyl)azepane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)azepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPMSHCJWZXGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and in Silico Investigations of N 4 Bromophenyl Azepane 1 Sulfonamide

Quantum Chemical Calculations and Molecular Geometry Optimization (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N-(4-bromophenyl)azepane-1-sulfonamide. nih.govresearchgate.net These studies are crucial for optimizing the molecule's three-dimensional structure to its lowest energy state, providing a realistic representation of its geometry. nih.gov

DFT studies, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G+(d,p), are used to calculate various electronic and structural properties. nih.govnih.gov Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For sulfonamides, these calculations help in understanding the geometry around the sulfonyl group and its interaction with the adjacent phenyl and azepane rings. nih.govmdpi.com

Furthermore, quantum chemical methods are used to determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govicontechjournal.com The MEP map reveals regions of negative and positive potential, identifying likely sites for electrophilic and nucleophilic attacks, respectively. nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govicontechjournal.com

Table 1: Representative Quantum Chemical Parameters Calculated for Sulfonamide Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Foundation for all other computational studies like docking and MD simulations. nih.gov |

| Bond Lengths/Angles | The distances and angles between bonded atoms. | Confirms molecular structure and identifies areas of potential steric strain. researchgate.net |

| HOMO/LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. icontechjournal.com |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Predicts sites for intermolecular interactions, such as hydrogen bonding. nih.gov |

These computational findings are often validated by comparing them with experimental data from techniques like X-ray crystallography and NMR spectroscopy, where a good correlation confirms the accuracy of the theoretical model. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful in silico tool used to predict the preferred orientation and binding affinity of a ligand, such as this compound, when it interacts with a specific biological target, typically a protein or enzyme. unar.ac.idresearchgate.net This technique is instrumental in identifying potential therapeutic targets and understanding the molecular basis of the ligand's activity. nih.gov

The process involves placing the computationally optimized structure of the sulfonamide into the active site of a target receptor. Docking algorithms then explore various possible conformations and orientations of the ligand, calculating a binding energy or docking score for each pose. unar.ac.idnih.gov Lower binding energies typically indicate a more stable and favorable interaction. nih.gov

Studies on similar sulfonamide-containing molecules have shown that their interactions with protein targets are often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov For this compound, key interactions could involve:

Hydrogen bonding: The oxygen atoms of the sulfonamide group (-SO₂) and the nitrogen atom can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The 4-bromophenyl ring and the aliphatic azepane ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov

Halogen bonding: The bromine atom on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction.

Docking simulations have been successfully used to evaluate sulfonamides against various targets, including carbonic anhydrases, kinases, and microbial enzymes, providing crucial insights for designing more potent and selective inhibitors. unar.ac.idnih.gov

Molecular Dynamics Studies on Conformational Landscapes and Binding Events

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD studies are essential for assessing the stability of the docked complex and exploring the conformational landscape of this compound both in solution and within a protein's active site. nih.govnih.gov

Starting with the best-docked pose from a docking simulation, an MD simulation is run for a specific duration (typically nanoseconds). nih.govmdpi.com The simulation provides a trajectory of atomic positions, from which various properties can be analyzed. Key analyses include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. openpharmaceuticalsciencesjournal.com A pharmacophore model for a class of compounds like azepane sulfonamides would typically include features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query in virtual screening campaigns. nih.gov Large chemical databases are searched to identify novel molecules that match the pharmacophore's features. nih.gov This approach allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds that might bind to the same target. The identified hits can then be subjected to further investigation through molecular docking and in vitro testing. nih.govnih.gov

Chemoinformatic Analysis of Structural Features and Bioactivity Space

Chemoinformatics involves the analysis of chemical data to understand relationships between structure and activity. For this compound, this includes the calculation and analysis of various physicochemical properties and molecular descriptors. chemscene.com

These descriptors help in assessing the molecule's "drug-likeness" and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Commonly used rules, such as Lipinski's Rule of Five, are applied to evaluate the potential for oral bioavailability. mdpi.com

Table 2: Calculated Chemoinformatic Properties for a Related Compound, 1-((4-Bromophenyl)sulfonyl)azepane

| Property | Value | Description |

|---|---|---|

| Molecular Weight | 318.23 | The mass of one mole of the compound. chemscene.com |

| LogP | 3.0138 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. chemscene.com |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | The sum of surfaces of polar atoms; relates to membrane permeability. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. chemscene.com |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, influencing conformational flexibility. chemscene.com |

Analyzing where this compound fits within the broader bioactivity space of known drugs and bioactive molecules helps to predict its potential biological activities and identify novel therapeutic applications. mdpi.com

Biological Activities and Molecular Mechanisms of Action Preclinical Research Focus

Evaluation of Enzyme Inhibition Profiles

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.govmdpi.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com The primary mechanism of action involves the sulfonamide moiety binding to the zinc ion within the active site of the enzyme. mdpi.com While the sulfonamide functional group is a known zinc-binding group, the inhibitory activity and isoform selectivity can be significantly influenced by the substituents attached to the sulfonamide nitrogen and the aromatic ring. nih.gov

Preclinical studies have investigated a wide array of sulfonamide derivatives against various human (h) CA isoforms, such as the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. mdpi.com For instance, some bromophenol derivatives have demonstrated inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. nih.gov However, specific preclinical data on the direct inhibitory activity of N-(4-bromophenyl)azepane-1-sulfonamide against any of the 16 human CA isoforms is not available in the current body of scientific literature. Therefore, while its chemical structure suggests potential for CA inhibition, this has not been experimentally verified.

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for antibacterial agents. nih.govresearchgate.net Several classes of compounds, including quinolones and coumarins, are known to inhibit DNA gyrase. nih.gov While some novel heterocyclic compounds are being investigated as potential DNA gyrase inhibitors, there is currently no preclinical research available to suggest that this compound or other closely related azepane sulfonamides possess DNA gyrase modulatory activity.

Preclinical research has identified azepane sulfonamides as a potent class of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.gov Structure-activity relationship (SAR) studies on a series of azepane sulfonamides have demonstrated that modifications to the azepane ring can significantly impact inhibitory potency. One study highlighted a potent compound within this class with an IC50 of 3.0 nM for 11β-HSD1. nih.gov

While specific inhibitory data for this compound is not provided in the available literature, the established activity of the azepane sulfonamide scaffold suggests that it may also exhibit inhibitory effects on 11β-HSD1. The table below presents data for representative azepane sulfonamide derivatives from a preclinical study, illustrating the potency of this chemical class.

Table 1: Inhibitory Activity of Representative Azepane Sulfonamides against 11β-HSD1

| Compound | R Group on Azepane Ring | IC50 (nM) |

|---|---|---|

| Compound A | Unsubstituted | >1000 |

| Compound B | 4-Methyl | 150 |

| Compound C | 4,4-Dimethyl | 30 |

| Compound 30 | 4-Spirocyclopropyl | 3.0 |

Data sourced from a preclinical study on azepane sulfonamides as 11β-HSD1 inhibitors. nih.gov

Receptor Interaction Studies

The aryl sulfonamide component of this compound suggests potential interactions with various G-protein coupled receptors (GPCRs).

Aryl sulfonamides are a well-documented class of ligands for serotonin (B10506) (5-HT) receptors, with many exhibiting antagonist activity at the 5-HT6 receptor subtype. openpharmaceuticalsciencesjournal.com The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive disorders. openpharmaceuticalsciencesjournal.com Preclinical studies have explored various tricyclic azepine and benzazepine sulfonamide derivatives as selective 5-HT6 receptor antagonists. nih.govdntb.gov.ua

While direct binding affinity data (Ki values) for this compound at serotonin receptors is not available, the structural similarity to known 5-HT6 antagonists suggests a potential for interaction. The table below shows representative data for a related benzazepine sulfonamide, indicating the potential for this chemical class to bind to the 5-HT6 receptor with high affinity.

Table 2: Binding Affinity of a Representative Benzazepine Sulfonamide at the 5-HT6 Receptor

| Compound | Structure | 5-HT6 Ki (nM) |

|---|

Data based on preclinical research into tricyclic azepine derivatives as 5-HT6 receptor antagonists. nih.gov

P2X3 receptors are ATP-gated ion channels found predominantly on sensory neurons and are implicated in pain and chronic cough. nih.govnih.govnih.govscispace.comresearchgate.netnih.gov While various classes of molecules have been investigated as P2X3 receptor antagonists, there is no preclinical evidence to date that suggests this compound or other azepane derivatives interact with this receptor.

Translocator Protein (TSPO) Ligand Binding

There is currently no available research in the public domain that specifically investigates the binding affinity or interaction of this compound with the Translocator Protein (TSPO). While sulfonamide derivatives have been explored as ligands for various receptors, studies detailing the specific interaction of this compound with TSPO have not been identified.

Replication Protein A (RPA) Interaction

An extensive search of scientific literature did not reveal any studies focused on the interaction between this compound and Replication Protein A (RPA). The role of this specific compound in modulating RPA's function or its potential as an inhibitor has not been documented in available preclinical research.

Antimicrobial Activity Investigations

No specific studies detailing the antimicrobial properties of this compound could be located. The following subsections reflect this lack of data.

Antibacterial Efficacy Studies

There are no published studies that report on the antibacterial efficacy of this compound. Data regarding its activity against various bacterial strains, including minimum inhibitory concentration (MIC) values, are not available in the current body of scientific literature.

Antifungal Efficacy Studies

Preclinical research on the antifungal efficacy of this compound has not been reported in publicly accessible literature. Consequently, there is no information regarding its potential activity against fungal pathogens.

Antiviral Efficacy Studies

No specific antiviral efficacy studies for this compound have been published. The potential for this compound to inhibit viral replication or entry has not been investigated in the available research.

Anti-Inflammatory Effects and Associated Pathways

A thorough review of the literature did not yield any information on the anti-inflammatory effects of this compound. There are no available studies that investigate its impact on inflammatory pathways or its potential to modulate inflammatory responses.

Anticancer Potential in Cellular Models

There are no available studies that have investigated the cytotoxic or antiproliferative effects of this compound against any cancer cell lines. Research in this area would typically involve assays to determine the concentration of the compound required to inhibit cancer cell growth by 50% (IC50 values) across a panel of cell lines. Such studies would provide initial insights into its potential as an anticancer agent and could reveal selectivity towards certain cancer types. However, no such data has been published for this particular sulfonamide derivative.

DNA Binding and Intercalation Studies

Similarly, there is no evidence in the scientific literature of studies conducted to determine if this compound interacts with DNA. Investigations into DNA binding and intercalation are crucial for understanding the mechanism of action for many anticancer compounds. These studies often employ techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking to elucidate the mode and strength of the interaction between a compound and DNA. The absence of such research for this compound means its potential to act as a DNA-targeting agent is currently unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on the 4-Bromophenyl Moiety

The 4-bromophenyl group is a key feature of N-(4-bromophenyl)azepane-1-sulfonamide, significantly influencing its interaction with biological targets. The nature, position, and electronic properties of substituents on this aromatic ring can drastically alter the compound's potency and selectivity.

Studies on related benzenesulfonamide (B165840) derivatives have shown that halogen substituents can enhance binding affinity. For instance, in a series of N-acylsulfonamides with anticancer potential, the presence of a halogen on the phenyl ring was found to be important for activity. mdpi.com Specifically, the 4-bromo substituent can occupy a hydrophobic pocket in a target enzyme or receptor, contributing favorably to the binding energy.

Replacing the bromine atom with other substituents allows for a systematic exploration of the SAR. For example, substituting with electron-donating groups (e.g., -OCH₃, -CH₃) versus stronger electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate the electronic properties and binding interactions. The size of the substituent (steric effects) is also critical; bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups like fluorine might be better tolerated. Research on sulfonamide inhibitors of bromodomain-containing protein 4 (BRD4) demonstrated that specific substitutions on the phenyl ring were essential for potent inhibitory activity. nih.gov

| Substituent (X) at para-position | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

|---|---|---|---|

| -Br | Electron-withdrawing (inductive), weak resonance donation | Moderate | Can form halogen bonds and occupy hydrophobic pockets. |

| -H | Neutral | Minimal | Baseline activity; loss of halogen-specific interactions. |

| -F | Strongly electron-withdrawing (inductive) | Small | May improve metabolic stability and membrane permeability. |

| -Cl | Electron-withdrawing (inductive) | Small to Moderate | Similar to bromo, often interchangeable in early SAR studies. |

| -CH₃ | Electron-donating | Moderate | Increases lipophilicity, may fit into specific hydrophobic pockets. |

| -NO₂ | Strongly electron-withdrawing | Moderate | Can act as a hydrogen bond acceptor; significantly alters electronics. |

Influence of Azepane Ring Modifications on Bioactivity

The azepane ring, a seven-membered saturated heterocycle, provides a flexible, three-dimensional scaffold. This conformational flexibility can be both an advantage and a disadvantage. lifechemicals.com While it allows the molecule to adapt to the shape of a binding site, the energetic cost of adopting the correct "active" conformation can reduce binding affinity.

Detailed Research Findings: Modifications to the azepane ring are a key strategy for optimizing bioactivity. These modifications can include:

Ring Size Variation: Altering the ring size to a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) ring can significantly impact activity. Smaller, more rigid rings reduce the entropic penalty upon binding. For example, studies on 11β-HSD1 inhibitors found that azepane sulfonamides were potent, but SAR studies often explore smaller ring systems to improve properties. nih.gov

Substitution on the Ring: Introducing substituents on the azepane ring can lock it into a preferred conformation, effectively pre-organizing the molecule for binding. This can enhance potency and selectivity. SAR studies on azepine sulfonamides as 11β-HSD1 inhibitors explored substitutions at the 4-position of the azepane ring, leading to the discovery of highly potent compounds. nih.gov

Bioisosteric Replacement: The azepane ring can be replaced with other cyclic or bicyclic systems to improve pharmacokinetic properties or explore new binding interactions. nih.govchem-space.com Bioisosteres like bicyclo[1.1.1]pentanes or cubanes can mimic the spatial arrangement of substituents while offering different physicochemical properties. enamine.net This strategy aims to enhance properties like solubility, metabolic stability, and cell permeability. nih.gov

| Ring Modification | Structural Impact | Potential Effect on Bioactivity | Example from Related Compounds |

|---|---|---|---|

| Azepane (7-membered) | High flexibility | Adaptable to binding site but may have entropic penalty. | Potent 11β-HSD1 inhibitors. nih.gov |

| Piperidine (6-membered) | Less flexible (chair/boat conformations) | Reduced entropic penalty, may improve binding affinity. | Common scaffold in medicinal chemistry. |

| Pyrrolidine (5-membered) | More rigid (envelope/twist conformations) | Further reduction in flexibility, defined substituent vectors. | Often leads to highly specific interactions. |

| Substituted Azepane | Restricted conformation | Can lock in the "active" conformation, increasing potency. | 4-substituted azepanes showed high potency. nih.gov |

| Bicyclic Bioisostere | Rigid, defined geometry | Novel interactions, improved physicochemical properties. | Bicyclo[1.1.1]pentane as a phenyl group bioisostere. enamine.net |

Role of the Sulfonamide Linker in Molecular Recognition

The sulfonamide (-SO₂NH-) linker is a cornerstone of medicinal chemistry and a critical pharmacophore in this compound. nih.gov It is not merely a spacer but an active participant in molecular recognition, forming key interactions with biological targets.

Detailed Research Findings: The sulfonamide group has several important properties:

Hydrogen Bonding: The N-H proton is acidic and acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. nih.gov This allows for a robust network of hydrogen bonds with amino acid residues in a protein's active site.

Coordination with Metal Ions: In metalloenzymes, such as carbonic anhydrases, the deprotonated sulfonamide nitrogen can coordinate directly with the catalytic zinc ion (Zn²⁺), leading to potent inhibition. nih.gov This interaction is a classic example of structure-based drug design.

Structural Rigidity: The tetrahedral geometry of the sulfur atom imparts a defined three-dimensional structure to the linker, influencing the orientation of the phenyl and azepane moieties.

The importance of the sulfonamide linker is underscored by its presence in a vast array of FDA-approved drugs. nih.gov Its ability to mimic a peptide bond, while being resistant to hydrolysis by proteases, makes it a valuable scaffold. Studies exploring sulfonamide analogues, such as sulfonimidamides, investigate how modifying the linker itself can fine-tune binding interactions and physicochemical properties. nih.gov

| Interaction Type | Participating Atoms | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | N-H | Forms crucial hydrogen bonds with backbone or side-chain acceptors (e.g., C=O, Asp, Glu). |

| Hydrogen Bond Acceptor | S=O (x2) | Interacts with hydrogen bond donors (e.g., N-H, -OH from Ser, Thr, Tyr). |

| Metal Ion Coordination | Deprotonated N⁻ | Acts as a strong ligand for metal ions like Zn²⁺ in metalloenzyme active sites. |

| Dipolar Interactions | S-O and S-N bonds | Contributes to the overall electrostatic complementarity with the binding site. |

Stereochemical Considerations and Enantiomeric Effects

While this compound itself is achiral, modifications, particularly substitutions on the azepane ring, can introduce chiral centers. In such cases, stereochemistry becomes a critical factor in determining the drug's pharmacological profile. nih.gov

Detailed Research Findings: Living systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug can interact differently with chiral biological targets like receptors and enzymes. researchgate.net This can lead to significant differences in their bioactivity:

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to side effects or toxicity. nih.gov

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes (e.g., cytochrome P450s), leading to different plasma concentrations and durations of action. researchgate.net

| Property | Description | Implication for Chiral Derivatives |

|---|---|---|

| Pharmacodynamics | Interaction with the biological target (potency, efficacy). | One enantiomer (eutomer) may have significantly higher affinity for the target than the other (distomer). nih.gov |

| Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion (ADME). | Enantiomers can be metabolized at different rates, leading to different half-lives and exposure levels. researchgate.net |

| Toxicity | Adverse effects of the compound. | The distomer may be responsible for unwanted side effects or toxicity. |

| Drug-Drug Interactions | Interference with the metabolism or action of other drugs. | One enantiomer might inhibit a metabolic enzyme (e.g., a CYP450) while the other does not. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com These models are invaluable for predicting the activity of novel compounds, prioritizing synthesis, and optimizing lead structures.

Detailed Research Findings: For a series of analogues of this compound, a QSAR model could be developed to predict a specific biological activity (e.g., IC₅₀ for enzyme inhibition). The process involves:

Data Set Generation: Synthesizing and testing a diverse set of analogues with variations in all three regions of the molecule (phenyl ring, azepane ring, and linker).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

QSAR studies on benzenesulfonamides have successfully identified key descriptors that govern their activity as, for example, carbonic anhydrase inhibitors. nanobioletters.comacs.org Such models can guide the rational design of new, more potent derivatives of this compound by predicting which structural modifications are most likely to improve activity. nih.gov

| Descriptor Class | Example Descriptor | Property Modeled | Relevance to this compound |

|---|---|---|---|

| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing ability, polarity. | Models the effect of phenyl ring substituents. |

| Steric | Molar Refractivity (MR), van der Waals Volume | Size and shape of the molecule or substituents. | Models the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes. | Crucial for predicting absorption and distribution. |

| Topological | Wiener Index, Kier & Hall Connectivity | Molecular branching and connectivity. | Captures overall molecular architecture. |

| Quantum Chemical | HOMO/LUMO energies | Electron density, reactivity. | Provides a more detailed understanding of electronic interactions. |

Future Perspectives and Emerging Research Avenues for N 4 Bromophenyl Azepane 1 Sulfonamide Analogues

Exploration of Novel Pharmacological Targets

While initial studies have laid the groundwork, the full pharmacological landscape of N-(4-bromophenyl)azepane-1-sulfonamide analogues remains largely uncharted. The structural flexibility of the azepane ring allows for conformational diversity, which can be crucial for bioactivity and interaction with a wide range of biological targets. lifechemicals.com Research into related azepane and sulfonamide-containing compounds has revealed a broad spectrum of activities, suggesting that analogues of this compound could be valuable leads for various diseases. nih.govontosight.airesearchgate.net

Future explorations are likely to focus on the following therapeutic areas:

Metabolic Diseases: A series of azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. nih.gov Analogues of this compound could be systematically screened against this and other metabolic targets.

Inflammatory Conditions: The anti-inflammatory potential of azepane and sulfonamide derivatives has been noted. ontosight.ainih.gov Future studies could investigate the efficacy of this compound analogues in models of inflammatory diseases, potentially targeting enzymes like cyclooxygenases or signaling pathways such as NF-κB.

Oncology: Certain sulfonamides have shown significant cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, and glioblastoma. nih.gov The this compound scaffold could be modified to enhance antiproliferative activity, possibly through inhibition of targets like carbonic anhydrases or kinases, which are often dysregulated in cancer. researchgate.netnih.gov

Infectious Diseases: Sulfonamides were among the first synthetic antimicrobial agents, and the development of novel derivatives continues to be an important strategy to combat antimicrobial resistance. nih.gov Analogues could be evaluated for their activity against a panel of clinically relevant bacterial and viral pathogens. ontosight.ainih.govnih.gov

Central Nervous System (CNS) Disorders: Aryl sulfonamides have been investigated as antagonists for the 5-HT6 receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com Given the structural similarities, libraries of this compound analogues could be screened for activity against various CNS receptors and transporters.

Table 1: Potential Pharmacological Targets for this compound Analogues

| Therapeutic Area | Potential Target Class | Specific Examples |

|---|---|---|

| Metabolic Diseases | Enzymes | 11β-HSD1, α-glucosidase nih.govnih.gov |

| Inflammation | Enzymes, Signaling Proteins | Cyclooxygenases (COX), NF-κB |

| Oncology | Enzymes, Receptors | Carbonic Anhydrases, Kinases, FGFR-1 researchgate.netnih.govnih.gov |

| Infectious Diseases | Bacterial Enzymes | Dihydropteroate Synthase (DHPS) nih.gov |

| CNS Disorders | Receptors | Serotonin (B10506) Receptors (e.g., 5-HT6) openpharmaceuticalsciencesjournal.com |

Advanced Synthetic Methodologies for Library Generation

To thoroughly explore the structure-activity relationships (SAR) and identify novel pharmacological targets, the efficient synthesis of large and diverse libraries of this compound analogues is essential. Modern synthetic chemistry offers powerful tools to achieve this, moving beyond traditional one-at-a-time synthesis. jetir.org

Key methodologies that will be instrumental include:

Combinatorial Chemistry and Solid-Phase Synthesis: These techniques allow for the rapid and simultaneous creation of a multitude of compounds. jetir.org By anchoring the azepane or phenylsulfonamide core to a solid support, various building blocks can be systematically introduced. This approach facilitates purification, as excess reagents and by-products can be easily washed away, and enables the generation of millions of distinct molecules for high-throughput screening. jetir.org

Flow Chemistry: Electrochemical synthesis in flow systems presents a scalable and efficient method for generating intermediates and final compounds. biolmolchem.com This technology offers precise control over reaction parameters, enhancing safety and yield, which is particularly useful for producing compound libraries for initial screening.

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create structurally complex and diverse molecules from a common starting material. By applying a variety of reaction conditions and reagents, the this compound scaffold can be elaborated into a wide range of distinct chemical skeletons, increasing the probability of discovering novel biological activities.

Catalytic C-H Activation: Recent advances in C-H activation provide novel avenues for modifying the core structure. These methods allow for the direct introduction of functional groups onto the phenyl ring or the azepane moiety, bypassing the need for pre-functionalized starting materials and enabling the synthesis of previously inaccessible analogues.

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic efficacy and overcome potential pharmacokinetic limitations of this compound analogues, researchers are increasingly turning to the development of hybrid molecules and prodrugs. nih.gov

Hybrid Molecules: This strategy involves covalently linking two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved properties. researchgate.net For instance, an this compound analogue could be hybridized with another known anticancer agent to create a dual-action drug that targets multiple pathways in cancer cells, potentially leading to synergistic effects and reduced drug resistance. nih.govresearchgate.net

Prodrug Strategies: A proactive prodrug approach can be integrated early in the drug discovery process to address issues such as poor solubility, limited permeability, or rapid metabolism. nih.gov For analogues of this compound, common strategies could include:

Ester Prodrugs: If a carboxylic acid group is introduced into the analogue, it can be masked as an ester to improve cell permeability and oral bioavailability. The ester is then cleaved by endogenous esterases to release the active acidic drug. researchgate.net

Phosphate (B84403) Prodrugs: Introducing a hydroxyl group that can be converted into a phosphate ester can significantly enhance aqueous solubility, making the compound suitable for intravenous administration. researchgate.net

Targeted Prodrugs: Prodrugs can be designed for activation at a specific site, such as in hypoxic tumor environments or by enzymes that are overexpressed in diseased tissues, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Applications in Chemical Probes and Biological Tool Development

Beyond their direct therapeutic potential, analogues of this compound can be developed into valuable chemical probes and biological tools. These tools are essential for basic research, enabling the study of biological processes and the validation of new drug targets. ontosight.ai

To serve as an effective chemical probe, an analogue should exhibit high potency and selectivity for its biological target. Once such a compound is identified, it can be modified for various applications:

Affinity-Based Probes: An analogue can be functionalized with a reactive group or a photoreactive moiety to allow for covalent labeling of its target protein. This enables target identification and validation, as well as the study of binding site interactions.

Fluorescent Probes: The incorporation of a fluorescent tag (fluorophore) onto the this compound scaffold would allow for the visualization of the target's localization and dynamics within living cells using advanced microscopy techniques.

Biotinylated Probes: Attaching a biotin (B1667282) tag facilitates the isolation and purification of the target protein and its binding partners from complex biological samples (e.g., cell lysates) through affinity chromatography, aiding in the elucidation of signaling pathways.

The development of such tools would not only advance our understanding of the mechanism of action of this class of compounds but also contribute to the broader field of chemical biology.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. researchgate.netnih.gov These computational approaches can be powerfully applied to the design and optimization of this compound analogues.

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): ML algorithms, such as support vector machines (SVM) and random forests (RF), can be trained on existing data from synthesized analogues to build quantitative structure-activity relationship (QSAR) models. mdpi.comresearchgate.net These models can then predict the biological activity of virtual compounds, helping to prioritize which analogues to synthesize next.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.govnih.gov By defining specific parameters (e.g., high affinity for a target, favorable ADMET properties), these models can generate novel this compound analogues that have a higher probability of success.

Virtual High-Throughput Screening (vHTS): AI can rapidly screen vast virtual libraries containing millions or even billions of potential analogues against a 3D model of a biological target. researchgate.netmdpi.com This in silico screening process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.netnih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline is crucial to avoid late-stage failures. nih.gov AI models can predict these pharmaceutically relevant properties for virtual this compound analogues, ensuring that resources are focused on compounds with drug-like characteristics. nih.govopenpharmaceuticalsciencesjournal.com

Table 2: Application of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | In silico screening of large compound libraries against a target. researchgate.net | Rapid identification of potential hit compounds. |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Discovery of innovative analogues with enhanced efficacy. |

| QSAR Modeling | Predicting biological activity based on chemical structure. mdpi.com | Prioritization of synthetic efforts on the most promising candidates. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. nih.gov | Reduction of late-stage attrition rates by selecting for drug-like properties. |

| Target Prediction | Identifying potential biological targets for a given molecule. nih.gov | Facilitating drug repurposing and understanding mechanisms of action. |

By embracing these future perspectives and emerging research avenues, the scientific community can fully exploit the potential of the this compound scaffold, paving the way for the discovery of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)azepane-1-sulfonamide, and how is purity ensured?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azepane-1-sulfonyl chloride can react with 4-bromoaniline under basic conditions (e.g., K₂CO₃ in dry DCM). Flash chromatography (pentane/EtOAc gradients) is used for purification, with yields optimized by controlling stoichiometry and reaction time (18–24 hours) .

- Characterization : Confirm purity via HPLC (>95%) and structural validation using (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.2–3.5 ppm for azepane NH). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 329.25 (M+H) .

Q. How is the crystal structure of this compound resolved?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the lattice, with bond lengths (S–N: ~1.63 Å) and angles (C–S–O: ~106°) matching sulfonamide analogs .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement parameters (R, wR) should fall below 0.05 and 0.15, respectively, for reliability .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

- Optimization Strategies :

- Catalysis : Introduce Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity for bromophenyl derivatives .

- Solvent Effects : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions.

- Temperature Control : Lower reaction temperatures (0–5°C) minimize decomposition of sensitive intermediates .

- Yield Data :

| Derivative | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromo analog | 45 | Morpholine, 18 h, EtOAc | |

| Diazepane-linked analog | 23 | HCl salt, flash chromatography |

Q. What computational methods validate the electronic effects of the 4-bromophenyl group in this sulfonamide?

- DFT Studies : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate electrostatic potential maps. The bromine atom’s electron-withdrawing effect lowers the HOMO energy (−6.2 eV), enhancing electrophilic reactivity .

- Docking Simulations : AutoDock Vina predicts binding affinities (ΔG ≈ −8.5 kcal/mol) to serine proteases, correlating with experimental IC values from enzyme inhibition assays .

Q. How do conflicting crystallographic data on hydrogen-bonding motifs impact structural analysis?

- Contradiction Analysis : Some studies report intramolecular N–H⋯O bonds (e.g., N⋯O distance: 2.89 Å), while others emphasize intermolecular interactions. Resolve discrepancies by comparing temperature factors (B < 4 Ų) and disorder modeling in SHELXL .

- Validation Tools : Cross-check with Mercury CSD (Cambridge Structural Database) to ensure bond geometry aligns with sulfonamide analogs (e.g., CSD refcode: BAPLOM) .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues during biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- Salt Formation : Convert to hydrochloride salts (e.g., 10i in ) for improved stability in PBS buffer (pH 7.4).

Q. How are spectroscopic data reconciled with computational predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.